

In-Depth Technical Guide: Physicochemical Properties of 2-(2-Benzothiazolyl)-5-methoxyphenol

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Compound of Interest

Compound Name: 2-(2-Benzothiazolyl)-5-methoxyphenol

Cat. No.: B1267206

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Benzothiazolyl)-5-methoxyphenol is a heterocyclic aromatic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of the physicochemical properties of this specific molecule is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(2-Benzothiazolyl)-5-methoxyphenol**, detailed experimental protocols for their determination, and insights into its potential biological activities and associated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(2-Benzothiazolyl)-5-methoxyphenol** is presented in the table below. It is important to note that due to a lack of extensive

experimental data in publicly available literature, several of these values are predicted based on computational models.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ NO ₂ S	NIST WebBook[1]
Molecular Weight	257.31 g/mol	ChemicalBook[2]
CAS Number	90481-46-2	NIST WebBook[1]
Melting Point	183.4 °C	Predicted
Boiling Point	444.6 °C	Predicted
Aqueous Solubility	0.011 g/L	Predicted
pKa (acidic)	7.70	Predicted
LogP	3.8	Predicted

Experimental Protocols

The following section outlines detailed methodologies for the experimental determination of the key physicochemical properties of **2-(2-Benzothiazolyl)-5-methoxyphenol**. These protocols are based on established analytical techniques for organic compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small, finely powdered sample of **2-(2-Benzothiazolyl)-5-methoxyphenol** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility is a crucial parameter for drug formulation and bioavailability.

- Apparatus: Analytical balance, volumetric flasks, shaker or magnetic stirrer, filtration apparatus.
- Procedure (Shake-Flask Method):
 - An excess amount of **2-(2-Benzothiazolyl)-5-methoxyphenol** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
 - The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is then filtered to remove any undissolved solid.
 - The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different physiological pH values. For a phenolic compound like **2-(2-Benzothiazolyl)-5-methoxyphenol**, UV-Vis spectrophotometry is a suitable method.

- Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes.
- Procedure (UV-Vis Spectrophotometric Titration):

- A stock solution of **2-(2-Benzothiazolyl)-5-methoxyphenol** is prepared in a suitable solvent (e.g., methanol or a methanol-water mixture).
- A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
- An aliquot of the stock solution is added to each buffer solution to a constant final concentration.
- The UV-Vis spectrum of each solution is recorded.
- The absorbance at a wavelength where the protonated and deprotonated species have significantly different absorbances is plotted against the pH.
- The pKa is determined as the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.

- Apparatus: HPLC system with a C18 reverse-phase column and UV detector.
- Procedure (Reverse-Phase HPLC Method):
 - A series of standard compounds with known LogP values are selected.
 - The retention times of the standard compounds and **2-(2-Benzothiazolyl)-5-methoxyphenol** are determined using a reverse-phase HPLC method with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
 - A calibration curve is constructed by plotting the logarithm of the capacity factor (k') of the standard compounds against their known LogP values. The capacity factor is calculated as $k' = (t_R - t_0) / t_0$, where t_R is the retention time of the compound and t_0 is the dead time of the column.

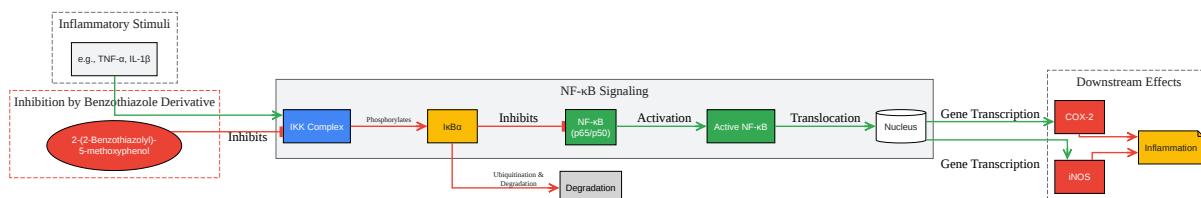
- The LogP of **2-(2-Benzothiazolyl)-5-methoxyphenol** is then determined from its retention time using the calibration curve.

Potential Biological Activity and Signaling Pathways

While specific biological data for **2-(2-Benzothiazolyl)-5-methoxyphenol** is limited, the broader class of benzothiazole derivatives has been extensively studied and shown to exhibit a range of biological activities, particularly in the context of cancer and inflammation. Two key signaling pathways that are often modulated by benzothiazole derivatives are the NF-κB/COX-2/iNOS and STAT3 pathways.

NF-κB/COX-2/iNOS Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Its dysregulation is implicated in various cancers. Benzothiazole derivatives have been shown to inhibit this pathway, leading to downstream effects on pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

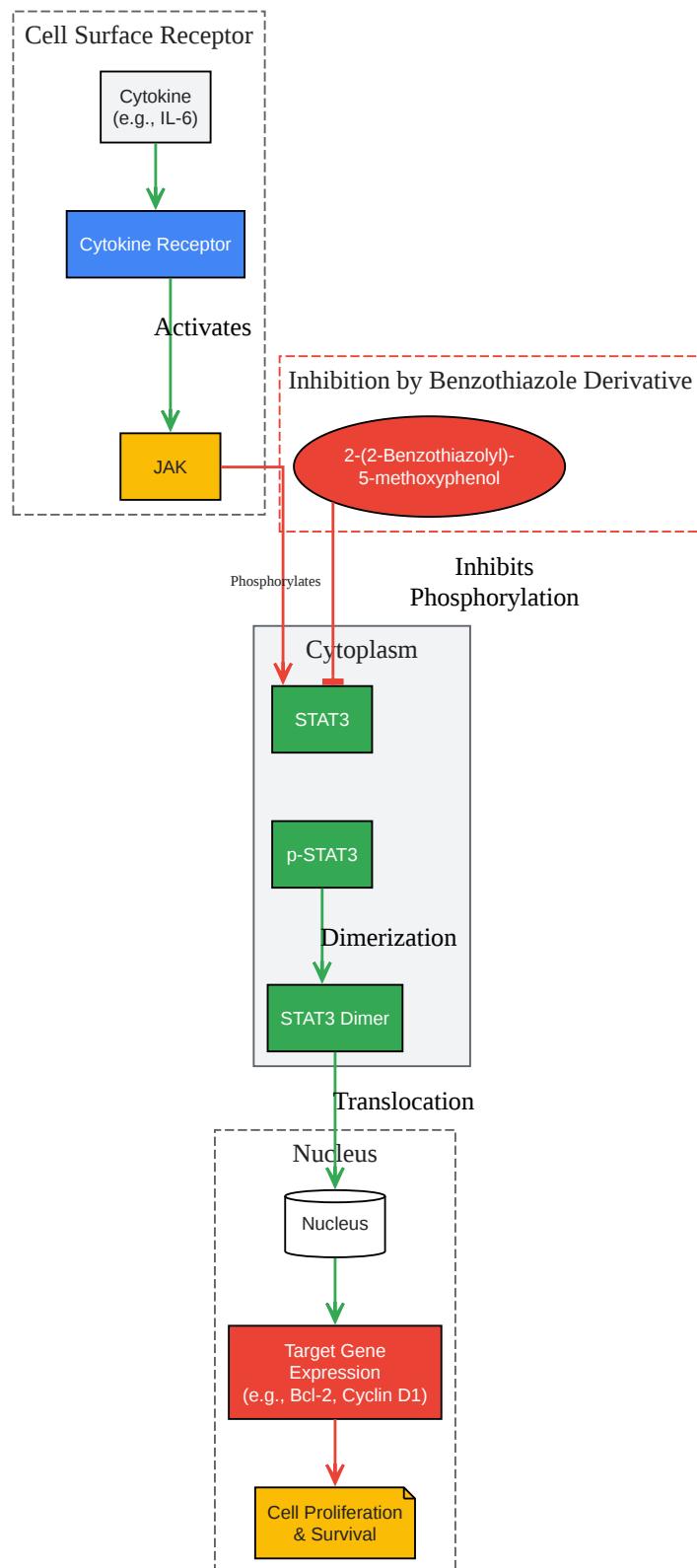


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NF-κB/COX-2/iNOS Signaling Pathway Inhibition

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial protein involved in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many human cancers. Benzothiazole derivatives have been identified as potential inhibitors of the STAT3 signaling pathway.

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STAT3 Signaling Pathway Inhibition

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **2-(2-Benzothiazolyl)-5-methoxyphenol**. While experimental data remains limited, the predicted values and established experimental protocols outlined herein offer a robust framework for researchers and drug development professionals. The potential for this class of compounds to modulate key signaling pathways, such as NF- κ B and STAT3, underscores its therapeutic promise and warrants further investigation. The provided methodologies and insights are intended to facilitate future research and development efforts for this and related benzothiazole derivatives.

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